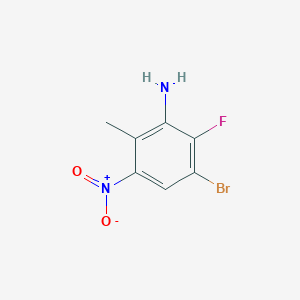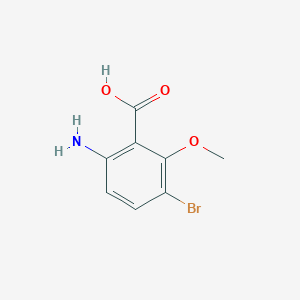
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Descripción general
Descripción
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms, as well as an isopropoxy group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene typically involves halogenation reactions of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: The compound is employed in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
5-Bromo-1-chloro-2-fluorobenzene
5-Bromo-1-chloro-3-fluorobenzene
5-Bromo-1-chloro-2-iodobenzene
Uniqueness: 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene stands out due to its unique combination of halogen atoms and the isopropoxy group, which provides distinct chemical properties compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIZDDTUKNQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)






methanol](/img/structure/B1528199.png)

